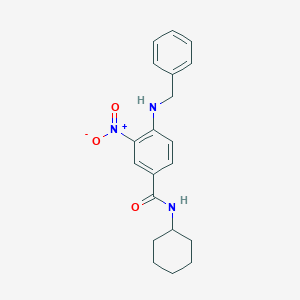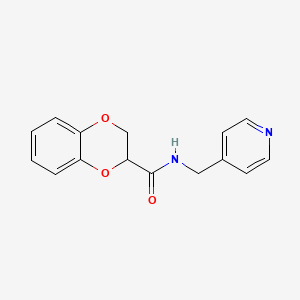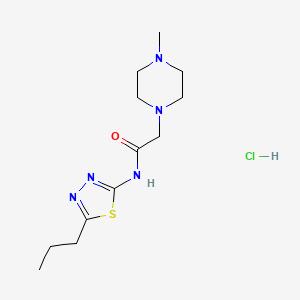
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GR3027 and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has been found to have several potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that GR3027 has neuroprotective properties and can protect neurons from damage caused by oxidative stress. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for neuroinflammatory disorders.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that it acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. It may also act on other receptors in the brain, such as the sigma-1 receptor, to exert its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to increase the levels of glutathione, an antioxidant that protects cells from damage caused by reactive oxygen species. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione. One area of research is the development of new derivatives of the compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various receptors in the brain.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-methylindol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-21-12-15(13-7-3-4-8-16(13)21)14-11-19(23)22(20(14)24)17-9-5-6-10-18(17)25-2/h3-10,12,14H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAXZURSTXYZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-3,4',4',6',8',9'-hexamethyl-2'-oxo-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4141865.png)
![N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4141871.png)
![2-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B4141880.png)


![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-quinoxalinecarboxamide](/img/structure/B4141905.png)


![N-(tert-butyl)-2-(4-{[(2-chlorobenzyl)amino]methyl}-2-ethoxyphenoxy)acetamide hydrochloride](/img/structure/B4141914.png)

![ethyl 4-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141925.png)
![1-(4-chlorobenzyl)-N-[3-(4-hydroxy-1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4141927.png)
![N-(diphenylmethyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4141931.png)
![9-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4141934.png)